molecular formula C14H20ClNO4S B2396309 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2210051-62-8

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2396309
CAS No.: 2210051-62-8
M. Wt: 333.83
InChI Key: CSSZXENFGZXHQG-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a benzenesulfonamide moiety, and a cyclopentyl ring with a hydroxyethoxy substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction.

    Sulfonamide Formation: The functionalized cyclopentyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide moiety can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: Similar structure but lacks the sulfonamide moiety.

    2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.

Uniqueness

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c15-12-5-1-2-6-13(12)21(18,19)16-11-14(20-10-9-17)7-3-4-8-14/h1-2,5-6,16-17H,3-4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSZXENFGZXHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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